1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol
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Overview
Description
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methylamino and ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and methylamine.
Reaction Conditions: The aldehyde group of 4-chloro-3-methoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Formation of the Amino Alcohol: The resulting alcohol is then reacted with methylamine under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing efficient and scalable reducing agents.
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to remove the chloro group, forming a simpler structure.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation Products: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethanone.
Reduction Products: 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol.
Substitution Products: 1-(4-Methoxy-3-methoxyphenyl)-2-(methylamino)ethan-1-ol.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways related to its functional groups, such as those involving amines and alcohols.
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)ethan-1-ol: Lacks the methylamino group.
1-(4-Chloro-3-methoxyphenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Lacks the chloro group.
Uniqueness: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO2/c1-12-6-9(13)7-3-4-8(11)10(5-7)14-2/h3-5,9,12-13H,6H2,1-2H3 |
InChI Key |
SQYQNTADADHUGO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Cl)OC)O |
Origin of Product |
United States |
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